2-(oxetan-3-yl)piperidine hydrobromide
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Overview
Description
2-(Oxetan-3-yl)piperidine hydrobromide is a compound that features both an oxetane ring and a piperidine ring The oxetane ring is a four-membered cyclic ether, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . For instance, the synthesis might start with an epoxide ring opening followed by ring-closing to form the oxetane ring .
Industrial Production Methods: Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions to introduce the piperidine ring onto the oxetane scaffold .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxetan-3-yl)piperidine hydrobromide can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The piperidine ring can be reduced under hydrogenation conditions.
Substitution: Both the oxetane and piperidine rings can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Hydrogenation can be carried out using palladium or rhodium catalysts.
Substitution: Halogenation reagents and nucleophiles are often used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to ring-opened products, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
2-(Oxetan-3-yl)piperidine hydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(oxetan-3-yl)piperidine hydrobromide involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which makes it a useful intermediate in synthetic pathways. The piperidine ring can interact with biological targets, such as enzymes and receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Oxetan-3-one: Another oxetane derivative used in organic synthesis.
Piperidine: A simpler compound with a six-membered nitrogen-containing ring.
2-Methyleneoxetanes: Compounds with a methylene group attached to the oxetane ring, showing different reactivity.
Uniqueness: 2-(Oxetan-3-yl)piperidine hydrobromide is unique due to the combination of the oxetane and piperidine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2694745-14-5 |
---|---|
Molecular Formula |
C8H16BrNO |
Molecular Weight |
222.1 |
Purity |
95 |
Origin of Product |
United States |
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